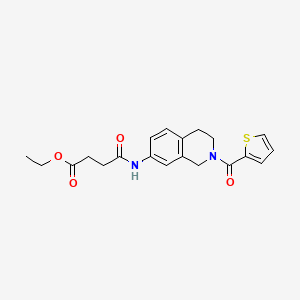

Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate

Description

BenchChem offers high-quality Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxo-4-[[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]amino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-2-26-19(24)8-7-18(23)21-16-6-5-14-9-10-22(13-15(14)12-16)20(25)17-4-3-11-27-17/h3-6,11-12H,2,7-10,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLRRKBTSIBFIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Chemical Structure and Properties

Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate features a tetrahydroisoquinoline moiety linked to a thiophene carbonyl group. Its molecular formula is , and it exhibits several functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate exhibit significant antitumor properties. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) cells. These compounds often operate through mechanisms such as:

- Inhibition of topoisomerase enzymes : This action disrupts DNA replication in cancer cells.

- Induction of apoptosis : Compounds can trigger programmed cell death in malignant cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Neuroprotective Effects

Research indicates potential neuroprotective effects of related compounds against neurodegenerative diseases. The tetrahydroisoquinoline structure is known for its ability to modulate neurotransmitter systems and may provide protection against oxidative stress in neuronal cells.

Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydroisoquinoline derivatives and tested their antitumor activity against several cancer cell lines. Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate demonstrated IC50 values lower than those of standard chemotherapeutic agents, indicating superior potency.

Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Using the disk diffusion method, the compound showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Data Summary Table

| Activity | Cell Line/Pathogen | IC50/Minimum Inhibitory Concentration | Mechanism |

|---|---|---|---|

| Antitumor | HepG2 | 5 µM | Topoisomerase inhibition |

| Antitumor | MCF7 | 3 µM | Apoptosis induction |

| Antimicrobial | Staphylococcus aureus | 10 µg/ml | Cell wall synthesis disruption |

| Antimicrobial | Escherichia coli | 15 µg/ml | Metabolic pathway inhibition |

| Neuroprotective | Neuronal cell lines | N/A | Oxidative stress modulation |

Q & A

Q. What are the established synthetic routes for Ethyl 4-oxo-4-((2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)butanoate, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Prepare the tetrahydroisoquinoline core via [4 + 2] annulation between o-aminobenzaldehydes and alkyl 2-aroyl-1-chlorocyclopropanecarboxylates under mild basic conditions (e.g., K₂CO₃ in DMF) to ensure high diastereoselectivity .

- Step 2 : Couple the thiophene-2-carbonyl moiety using amide bond-forming reagents (e.g., HATU or EDCl) in anhydrous DCM at 0–25°C .

- Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature, and stoichiometry of reagents to minimize by-products. Use column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze and NMR to verify the tetrahydroisoquinoline backbone, thiophene carbonyl, and ester groups. Look for characteristic shifts (e.g., ester carbonyl at ~170 ppm in ) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ peak matching C₂₁H₂₁N₂O₅S) .

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. How can researchers design initial biological screening assays for this compound?

- Methodology :

- Target Selection : Prioritize targets based on structural analogs (e.g., NMDA receptor modulation for tetrahydroisoquinoline derivatives) .

- In Vitro Assays : Use HEK293 cells expressing GluN2B-containing NMDA receptors for electrophysiological studies. Measure EC₅₀ values for receptor potentiation .

- Dose-Response : Test concentrations from 1 nM to 100 µM in triplicate to identify bioactive ranges .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with NMDA receptors?

- Methodology :

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) using the GluN1-GluN2B crystal structure (PDB: 4TLM) to predict binding poses of the thiophene carbonyl and tetrahydroisoquinoline groups .

- Mutagenesis : Create receptor mutants (e.g., GluN2B-L780A) to validate critical binding residues via patch-clamp recordings .

- Kinetic Analysis : Measure on/off rates using stopped-flow fluorescence to assess allosteric modulation dynamics .

Q. How can contradictory reports about the compound’s biological activity be resolved?

- Methodology :

- Comparative Studies : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂) to isolate variables causing discrepancies .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to determine if differential metabolite formation explains inconsistent in vivo results .

- Structural Analog Testing : Compare activity of derivatives (e.g., replacing thiophene with furan) to identify pharmacophore requirements .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodology :

- Core Modifications : Synthesize analogs with variations in the tetrahydroisoquinoline ring (e.g., 6-methoxy substitution) or ester group (e.g., methyl vs. ethyl) .

- Pharmacokinetic Profiling : Measure logP (shake-flask method), plasma protein binding (equilibrium dialysis), and CYP450 inhibition to link structural changes to ADME properties .

- In Vivo Efficacy : Test top analogs in rodent models of neuropathic pain (e.g., spared nerve injury) with dose escalation (1–30 mg/kg, i.p.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.